Cyprenorphine

Veterinary Medicine Wildlife Immobilization Opioid Antagonism

Choose cyprenorphine (M-285) when standard opioid antagonists are insufficient. This oripavine-derived compound uniquely combines mixed agonist-antagonist activity with high potency (~35× nalorphine), specifically indicated for reversing etorphine immobilization in large animals. Its 16-methyl derivative (RX 8008M) provides 81.6-fold delta-over-kappa receptor selectivity (Ke: 0.73 vs 59.6 nM), enabling functional discrimination of delta-opioid receptor-mediated responses unachievable with pan-antagonists like naloxone. Essential for targeted receptor pharmacology and veterinary wildlife anesthesia reversal.

Molecular Formula C26H33NO4
Molecular Weight 423.5 g/mol
CAS No. 4406-22-8
Cat. No. B1259777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprenorphine
CAS4406-22-8
Synonymscyprenorphine
Molecular FormulaC26H33NO4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
InChIInChI=1S/C26H33NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1
InChIKeyVSKIOMHXEUHYSI-KNLIIKEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyprenorphine (CAS 4406-22-8) Procurement Guide: A Potent Oripavine Opioid Antagonist


Cyprenorphine (M-285) is a semi-synthetic opioid derived from thebaine, belonging to the oripavine class [1]. It is chemically and pharmacologically related to other opioid antagonists and mixed agonist-antagonists, notably buprenorphine and diprenorphine [2]. Its primary mechanism of action involves high-affinity binding to opioid receptors, where it functions as a potent antagonist, particularly effective at reversing the effects of strong opioid agonists like etorphine [3]. This pharmacological profile underpins its historical and current use in specific veterinary and research applications, where its unique properties offer distinct advantages over more common, non-selective antagonists.

Why Generic Substitution Fails: Differentiating Cyprenorphine from Naloxone, Naltrexone, and Diprenorphine


Cyprenorphine cannot be considered a generic substitute for other opioid antagonists like naloxone, naltrexone, or even its close structural analog diprenorphine. While these compounds all bind to opioid receptors, their functional activity (pure antagonist vs. mixed agonist-antagonist), receptor subtype selectivity, and potency profiles diverge significantly. For instance, naloxone and naltrexone are relatively non-selective, pure antagonists, whereas cyprenorphine exhibits mixed agonist-antagonist effects [1]. Furthermore, the development of key derivatives like 16-methyl cyprenorphine has yielded tools with demonstrable selectivity for the delta-opioid receptor, a property not shared by the standard pan-antagonists [2]. These distinctions have direct and quantifiable consequences in experimental outcomes, including the selective attenuation of specific behaviors and physiological responses that are not recapitulated by less selective alternatives. Therefore, experimental design must account for these specific pharmacological differences, which are detailed in the quantitative evidence below.

Quantitative Evidence Guide for Selecting Cyprenorphine and its Analogs


Head-to-Head In Vivo Antagonism: Comparing the Reversal Speed of Etorphine Immobilization

In a field study immobilizing wild bison with etorphine, cyprenorphine demonstrated a distinct reversal profile compared to the closely related antagonist diprenorphine. Both compounds were effective in reversing the immobilization, but with quantifiable differences in the speed of recovery. [1]

Veterinary Medicine Wildlife Immobilization Opioid Antagonism

Comparative In Vitro Receptor Selectivity: 16-Methyl Cyprenorphine vs. Standard Antagonists

The 16-methyl derivative of cyprenorphine (RX 8008M) was characterized in isolated tissue preparations to determine its antagonist equilibrium dissociation constant (Ke) at mu, delta, and kappa opioid receptors. This derivative shows a marked selectivity for the delta opioid receptor over kappa receptors, a profile that distinguishes it from non-selective antagonists like naloxone. [1]

Opioid Receptor Pharmacology Delta Opioid Receptor Ligand Selectivity

Differentiating Mu/Delta from Kappa Receptor Function In Vivo with 16-Methyl Cyprenorphine

In a rat model of electroconvulsive shock (ECS)-induced antinociception, the effects of several antagonists were compared. The non-selective antagonist naloxone (1 mg/kg) and the selective mu/delta antagonist 16-methyl cyprenorphine (RX8008M, 1 mg/kg) both significantly inhibited the response. In contrast, the highly selective delta antagonist naltrindole (1 mg/kg) had no effect. [1]

Behavioral Pharmacology Opioid Receptor Subtypes In Vivo Selectivity

Comparative In Vitro Potency: Relative Strength Against Nalorphine

Historical pharmacological data from the compound's early development provides a quantitative measure of cyprenorphine's potency relative to another early antagonist, nalorphine. This comparison helps establish a baseline for understanding its relative strength within the opioid antagonist class. [1]

Opioid Pharmacology Potency Comparison Structure-Activity Relationship

In Vivo Functional Selectivity: Suppression of Palatable Solution Intake

The functional selectivity of 16-methyl cyprenorphine was demonstrated in a behavioral assay. After intracerebroventricular (ICV) administration, 16-methyl cyprenorphine (M80) dose-dependently suppressed the intake of a highly palatable saccharin/glucose solution in rats, an effect attributed to its ability to selectively block delta-opioid receptors, unlike the non-selective antagonist naloxone [1]. The study showed that while DMSO vehicle had no effect, M80 produced significant attenuation at doses of 5, 10, 20, and 40 micrograms.

Ingestive Behavior Opioid Antagonists Central Nervous System

Recommended Application Scenarios for Cyprenorphine and Its Derivatives


Wildlife Immobilization Reversal (Veterinary Medicine)

Cyprenorphine is specifically indicated for reversing the immobilizing effects of potent opioid agonists like etorphine in large animals. While diprenorphine has been shown to provide a faster reversal (71% of animals standing in <10 min vs. 52% for cyprenorphine), cyprenorphine remains a reliable and effective antagonist in this context [1]. Its procurement is justified for veterinary practices engaged in wildlife management, where a potent and specific opioid antagonist is required for the safe recovery of animals.

Selective Delta-Opioid Receptor Probing (Basic Pharmacology Research)

The 16-methyl derivative of cyprenorphine (RX 8008M/M80) is an essential tool for researchers investigating the delta-opioid receptor. With in vitro Ke values showing an 81.6-fold selectivity for delta over kappa receptors (0.73 nM vs. 59.6 nM), it is far more selective than standard antagonists like naloxone [2]. It should be procured for any study requiring functional discrimination of delta-opioid receptor-mediated effects, including research on analgesia, mood, and ingestive behavior, where it can reliably attenuate delta-specific responses [REFS-3, REFS-4].

Dissecting Mu vs. Delta Receptor Mechanisms in In Vivo Models

16-Methyl cyprenorphine is a critical reagent for in vivo behavioral pharmacology. In studies of electroconvulsive shock-induced antinociception, it was shown to block the response similarly to naloxone, whereas a pure delta antagonist (naltrindole) was ineffective, elegantly demonstrating the mu-opioid receptor's role in the process [3]. This ability to selectively block mu and delta, but not kappa, receptors allows researchers to parse complex behavioral or physiological responses and assign them to specific receptor subtypes, a task that non-selective pan-antagonists cannot accomplish.

In Vitro Studies of Opioid Receptor Binding and Function

The parent compound, cyprenorphine, and its 16-methyl derivative are valuable tools for in vitro pharmacology. Cyprenorphine's high potency (approximately 35x that of nalorphine) [5] and its mixed agonist-antagonist profile make it a useful comparator compound for characterizing new opioid ligands. The 16-methyl derivative, with its well-defined Ke values at mu, delta, and kappa receptors, serves as a validated control antagonist for confirming receptor subtype involvement in isolated tissue assays and cell-based systems [2].

Technical Documentation Hub

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